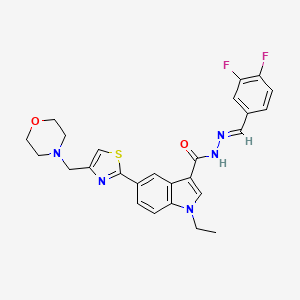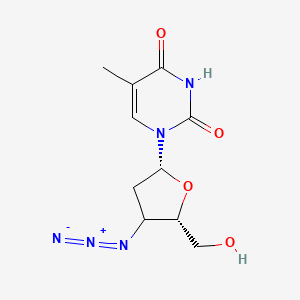
Zikv-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zikv-IN-5 is a compound known for its potent anti-Zika virus activity. It is recognized for its low cytotoxicity and acid stability, making it a promising candidate for therapeutic applications against Zika virus infections . The compound effectively inhibits the activity of the Zika virus non-structural protein 5 methyltransferase, which is crucial for the virus’s replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are detailed in scientific literature, often involving the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of Zikv-IN-5 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Zikv-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Zikv-IN-5 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
Zikv-IN-5 exerts its effects by targeting the Zika virus non-structural protein 5 methyltransferase. This enzyme is essential for the viral replication process. By inhibiting this enzyme, this compound effectively disrupts the replication cycle of the virus, thereby reducing viral load and preventing the spread of infection . The compound interacts with specific molecular targets and pathways involved in the viral replication process, making it a potent antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Several compounds exhibit similar antiviral activities against Zika virus, including:
Temoporfin: Known for its ability to inhibit Zika virus replication.
Niclosamide: Demonstrates antiviral properties against Zika virus.
Nitazoxanide: Another compound with proven efficacy in inhibiting Zika virus.
Uniqueness of Zikv-IN-5
What sets this compound apart from these compounds is its low cytotoxicity and acid stability, which make it a safer and more effective option for therapeutic use. Additionally, its specific inhibition of the Zika virus non-structural protein 5 methyltransferase provides a targeted approach to antiviral therapy, potentially reducing the risk of side effects and increasing its efficacy .
Properties
Molecular Formula |
C36H45NO4Si |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
4-[(E)-2-[(1R,4aS,5S,6E,8aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-hydroxyimino-5,8a-dimethyl-2-methylidene-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C36H45NO4Si/c1-26-17-20-31-35(5,30(26)19-18-27-22-24-40-33(27)38)23-21-32(37-39)36(31,6)25-41-42(34(2,3)4,28-13-9-7-10-14-28)29-15-11-8-12-16-29/h7-16,18-19,22,30-31,39H,1,17,20-21,23-25H2,2-6H3/b19-18+,37-32+/t30-,31+,35+,36+/m1/s1 |
InChI Key |
OKRYVJUQJJNVGC-IIOCQQIUSA-N |
Isomeric SMILES |
C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Canonical SMILES |
CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)




![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)







